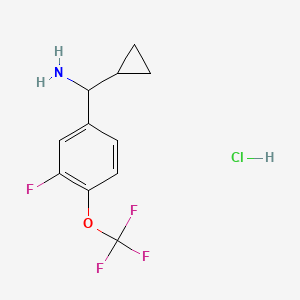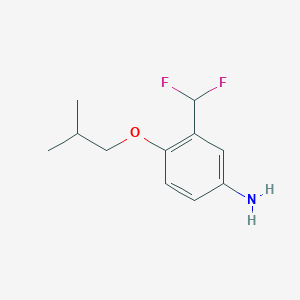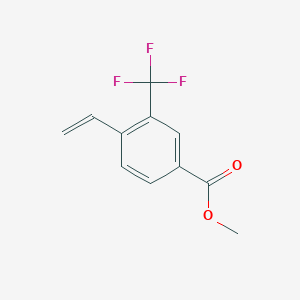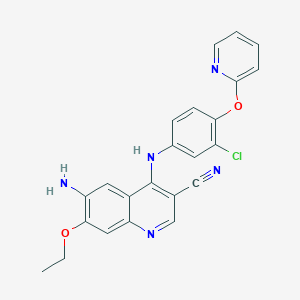
2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine is an organic compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethoxyphenyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the trifluoromethoxyphenyl precursor, which is then coupled with a pyridine derivative. Key steps include:
Nitration and Reduction: The trifluoromethoxybenzene undergoes nitration to form 3-nitrotrifluoromethoxybenzene, followed by reduction to yield 3-amino-trifluoromethoxybenzene.
Coupling Reaction: The amino group is then coupled with a 2-methylpyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Assembly: The final product is obtained through purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
作用機序
The mechanism by which 2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
2-Methyl-6-(3-(trifluoromethyl)phenyl)pyridin-3-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Methyl-6-(3-(methoxy)phenyl)pyridin-3-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine imparts unique electronic properties, such as increased electron-withdrawing capability and enhanced metabolic stability, distinguishing it from similar compounds. This makes it particularly valuable in the design of pharmaceuticals and advanced materials.
特性
分子式 |
C13H11F3N2O |
|---|---|
分子量 |
268.23 g/mol |
IUPAC名 |
2-methyl-6-[3-(trifluoromethoxy)phenyl]pyridin-3-amine |
InChI |
InChI=1S/C13H11F3N2O/c1-8-11(17)5-6-12(18-8)9-3-2-4-10(7-9)19-13(14,15)16/h2-7H,17H2,1H3 |
InChIキー |
BTMJBIGJTJGRHH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)OC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)

![6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)










